

Mass Spectrometry Validation in Pharmaceutical Analysis

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Compound Focus: Azane;hydroiodide

CAS No.: 12027-06-4

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Ultra-high-resolution mass spectrometry (UHRMS) with Fourier transform instruments, such as Orbitrap and FTICR, plays a crucial role in modern pharmaceutical analysis due to its high resolving power, mass accuracy, and dynamic range. These instruments are vital for tasks like unambiguous molecular formula assignment and trace analysis in complex mixtures [1].

For a validation study, the core methodology typically follows established international guidelines. The table below summarizes key validation parameters and what they entail, based on examples from the search results [2] [3]:

Validation Parameter	Description & Purpose
Specificity/Selectivity	Ability to accurately measure the analyte in the presence of other components like excipients or impurities [2].
Linearity & Range	Demonstrated by the correlation coefficient (e.g., 1.000) over a specified concentration range (e.g., 25-200% of target) [3].
Precision	Repeatability of measurements; often reported as %RSD (Relative Standard Deviation) for method precision [3].
Accuracy	Closeness of measured value to true value; established through recovery studies [2] [3].

Validation Parameter	Description & Purpose
Limit of Detection (LOD) / Quantification (LOQ)	Lowest concentration that can be detected or reliably quantified. Must be below acceptable impurity limits [2].
Robustness	Capacity of the method to remain unaffected by small, deliberate variations in method parameters [2] [3].

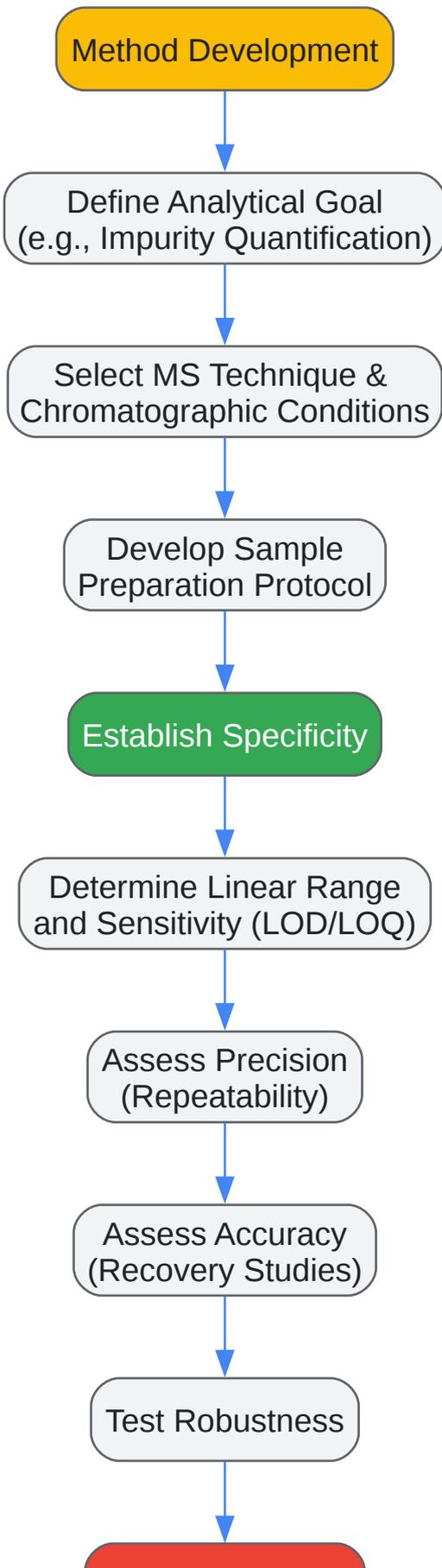
Example Experimental Protocol

While not for azane hydroiodide itself, the search yielded a detailed, validated protocol for determining similar mutagenic impurities (organic azides) in sartan-based pharmaceuticals. This can serve as a concrete model for designing your own experiments [2].

- **Analytical Technique:** Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
- **Chromatography:**
 - **Column:** HALO C8 column.
 - **Mobile Phase:** A gradient elution with 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
 - **Separation:** Achieves separation of three organic azido impurities (AZBC, AZBT, AZTT).
- **Mass Spectrometry:**
 - **Ionization:** Positive electrospray ionization (ESI).
 - **Detection Mode:** Multiple Reaction Monitoring (MRM).
- **Sample Preparation:** Noted as simple and industry-friendly, though specific steps are not detailed in the abstract [2].
- **Validation:** The method was fully validated per ICH Q2(R1) guidelines, meeting criteria for all parameters listed in the table above [2].

Visualizing a Generic Validation Workflow

The following diagram outlines a logical workflow for developing and validating a mass spectrometry method, synthesizing the general principles from the search results.



Validated Method

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Suggestions for Finding Specific Information

Since direct data on azane hydroiodide was not available, here are steps you can take to find more targeted information:

- **Refine Your Search:** Use specialized scientific databases like SciFinder, Reaxys, or PubMed. Try search terms such as "azane hydroiodide HPLC-MS method," "hydriodic acid salt mass spectrometry," or the specific CAS number of the compound.
- **Consult Related Literature:** Look for mass spectrometry studies on similar organic ammonium salts or iodine-containing compounds. The analytical principles and challenges may be comparable.
- **Review General Guidelines:** Deeply familiarize yourself with the ICH Q2(R1) "Validation of Analytical Procedures" guideline and other relevant pharmacopoeial chapters (e.g., USP <1225>) which form the basis of any validation protocol [2].
- **Explore Technique Focus:** Given the need for high sensitivity and specificity in impurity testing highlighted in the search results [2], focusing your comparison on highly sensitive techniques like LC-MS/MS or UHRMS would be most appropriate.

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References

1. Advances in Ultra-High-Resolution Mass Spectrometry for ... [pmc.ncbi.nlm.nih.gov]
2. Development and validation of an LC-MS/MS method for ... [arabjchem.org]
3. Identification, method development, validation, and ... [jast-journal.springeropen.com]

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